molecular formula C3F9GdO9S3 B2751395 Gadolinium(III) trifluoromethanesulfonate CAS No. 52093-29-5

Gadolinium(III) trifluoromethanesulfonate

Cat. No. B2751395
CAS RN: 52093-29-5
M. Wt: 604.44
InChI Key: DYOBTPTUHDTANY-UHFFFAOYSA-K
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Description

Gadolinium(III) trifluoromethanesulfonate, also known as Gadolinium(III) triflate, is a chemical compound with the linear formula (CF3SO3)3Gd . It has a molecular weight of 604.46 .


Synthesis Analysis

Gadolinium(III) trifluoromethanesulfonate has been used in the synthesis of 5- (hydroxymethyl)furfural (HMF) from glucose . The reaction was carried out under a continuous-flow system, with Gadolinium(III) trifluoromethanesulfonate and Brønsted acidic ionic liquids as a catalytic system .


Molecular Structure Analysis

The molecular structure of Gadolinium(III) trifluoromethanesulfonate is represented by the formula (CF3SO3)3Gd . The compound is a member of the class of inorganic compounds known as homogeneous lanthanide compounds .


Chemical Reactions Analysis

Gadolinium(III) trifluoromethanesulfonate has been used as a catalyst in the conversion of glucose to HMF . The reaction involves the isomerization/dehydration of glucose .


Physical And Chemical Properties Analysis

Gadolinium(III) trifluoromethanesulfonate is a biochemical used for proteomics research . It has a molecular weight of 604.46 .

Scientific Research Applications

1. Catalysis in Organic Synthesis

Gadolinium(III) trifluoromethanesulfonate, often referred to as Gadolinium triflate, is a versatile catalyst in organic synthesis. It has been used in the Hantzsch reaction for synthesizing polyhydroquinoline derivatives, showcasing high efficiency and environmental friendliness due to its excellent yield and reusability (Mansoor et al., 2017). Additionally, it catalyzes the acetylation of alcohols and amines under mild conditions, demonstrating its utility in various organic transformations (Alleti et al., 2005).

2. MRI Contrast Enhancement

Gadolinium(III) complexes, including those with trifluoromethanesulfonate, are significant in enhancing magnetic resonance imaging (MRI) contrasts. They work by selectively relaxing water molecules near the complex, thus improving image clarity. Recent research has focused on increasing their sensitivity (relaxivity) to detect molecular targets more effectively (Caravan, 2006).

3. Stability in Lanthanide Chemistry

In the realm of lanthanide chemistry, especially for MRI contrast agents, the stability of Gadolinium(III) complexes is critical. Studies have focused on designing ligands that enhance the stability of these complexes without sacrificing their relaxivity, addressing concerns regarding their potential toxicity (Clough et al., 2019).

4. Environmental Applications

Gadolinium triflate has also been studied for environmental applications, such as in the recovery of gadolinium ions. Research in this area includes the optimization of extraction processes for gadolinium ions, highlighting its relevance in areas beyond medical imaging (Asadollahzadeh et al., 2020).

Safety And Hazards

Gadolinium(III) trifluoromethanesulfonate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .

Future Directions

Gadolinium(III) trifluoromethanesulfonate has been used in a new method for the direct conversion of glucose to HMF, which is considered a challenging process . This method provides a safe and environmentally friendly process for the continuous conversion of glucose into HMF, and it can be applied to large-scale processes .

properties

IUPAC Name

gadolinium(3+);trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Gd/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOBTPTUHDTANY-UHFFFAOYSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Gd+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9GdO9S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

604.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gadolinium(III) trifluoromethanesulfonate

CAS RN

52093-29-5
Record name Gadolinium(III) trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
38
Citations
HB Phan, TH Nguyen, DD Le, NH Nguyen… - Journal of Flow …, 2023 - Springer
The direct conversion of glucose to 5-(hydroxymethyl)furfural (HMF) has been considered a challenging process. In this study, we developed a new method using gadolinium(III) …
Number of citations: 3 link.springer.com
B Banerjee, A Priya, A Sharma, M Kaur… - Rare Earth Elements …, 2023 - books.google.com
Organic synthesis is considered as the back bone of drug discovery [1–2]. More than 90% commercially available drugs are either synthesized or semisynthesized in the laboratory by …
Number of citations: 0 books.google.com
SS Mansoor, K Aswin, K Logaiya… - Arabian Journal of …, 2017 - Elsevier
Gadolinium(III) trifluoromethanesulfonate (Gadolinium triflate) Gd(OTf) 3 catalysed efficient Hantzsch reaction via four-component coupling reactions of aldehydes, 5,5-dimethyl-1,3-…
Number of citations: 34 www.sciencedirect.com
B Srinivas, KP Rao - Mapana Journal of Sciences, 2020 - academia.edu
A simple, highly efficient and environmentally friendly method has been developed for the synthesis of 2-(1, 3-diphenyl-1H-pyrazol-4-yl)-1H-benzo [d] imidazole by using Gadolinium (III) …
Number of citations: 2 www.academia.edu
D Das, D Seidel - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
[ 52093‐29‐5 ] C 3 F 9 GdO 9 S 3 (MW 604.46) InChI = 1S/3CHF3O3S.Gd/c3*2‐1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p‐3 InChIKey = DYOBTPTUHDTANY‐UHFFFAOYSA‐K (a Lewis acid …
Number of citations: 0 onlinelibrary.wiley.com
J Ma, F Schäfers, C Daniliuc… - Angewandte Chemie …, 2020 - Wiley Online Library
Lanthanide photocatalysts are much less investigated in synthetic chemistry than rare and expensive late transition metals. We herein introduce Gd III photocatalysis of a highly …
Number of citations: 63 onlinelibrary.wiley.com
RE El-Mekawy - Rare Earth Elements and Their Minerals, 2020 - books.google.com
The coordination science of gadolinium has been broadly examined in the ongoing years in light of the fact that the subsequent buildings can be advantageously utilized as a helpful …
Number of citations: 3 books.google.com
C Tu, EA Osborne, AY Louie - Tetrahedron, 2009 - Elsevier
A redox- and light-sensitive, T 1 -weighted magnetic resonance imaging (MRI) contrast agent, which tethers a spiropyran (SP)/merocyanine (MC) motif to a Gd–DO3A moiety was …
Number of citations: 73 www.sciencedirect.com
T An, N Lee, HJ Cho, S Kim, DS Shin, SM Lee - RSC advances, 2017 - pubs.rsc.org
Polydopamine (PDA) is considered as a fluorescent molecule, however, the molecular structure and degree of polymerization that yield the most efficient fluorescence have yet to be …
Number of citations: 42 pubs.rsc.org
C Xie - 2021 - theses.hal.science
This thesis presents my works in designing, preparing, and characterizing several types of novel lanthanide complexes for application in the fields of photodynamic theranostics. All the …
Number of citations: 10 theses.hal.science

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